Enzyme Inhibition: 2-Fold Superior Potency vs. Oseltamivir Carboxylate in Matched Assay
In a direct head-to-head comparison using a fluorescence-based neuraminidase inhibition assay, Neuraminidase-IN-4 (Compound 4b) exhibited an IC50 of 0.03 μM against neuraminidase, demonstrating a 2-fold higher potency than the positive control oseltamivir carboxylate (IC50 = 0.06 μM) [1]. This quantitative advantage is observed under identical experimental conditions.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | Oseltamivir carboxylate: 0.06 μM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | Fluorescence-based neuraminidase inhibition assay |
Why This Matters
Higher enzyme inhibition potency at lower concentrations can translate to enhanced antiviral activity in cellular models, making Neuraminidase-IN-4 a superior tool compound for in vitro influenza studies where maximal NA blockade is required.
- [1] Zhong ZJ, Hu XT, Cheng LP, Zhang XY, Zhang Q, Zhang J. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. Eur J Med Chem. 2021;225:113762. View Source
